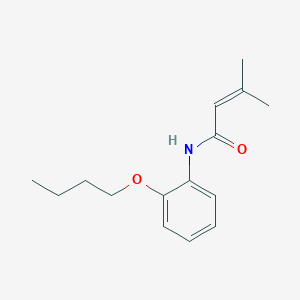

N-(2-butoxyphenyl)-3-methyl-2-butenamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-butoxyphenyl)-3-methyl-2-butenamide, also known as Flufenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in scientific research. It was first synthesized in 1963 and has been extensively studied for its therapeutic potential in various diseases. Flufenamic acid is a potent inhibitor of cyclooxygenase enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation.

Mecanismo De Acción

N-(2-butoxyphenyl)-3-methyl-2-butenamide acid exerts its pharmacological effects by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, flufenamic acid reduces inflammation and pain, and may also have antipyretic effects.

Biochemical and physiological effects:

N-(2-butoxyphenyl)-3-methyl-2-butenamide acid has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including cyclooxygenases, lipoxygenases, and phospholipases. It has also been shown to affect ion channels, such as the TRPM7 ion channel, which is involved in magnesium homeostasis. In addition, flufenamic acid has been shown to affect various signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cell survival.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(2-butoxyphenyl)-3-methyl-2-butenamide acid is a widely used tool compound in scientific research, due to its potent inhibitory effects on cyclooxygenases and its wide range of pharmacological effects. However, it also has some limitations, such as its potential to interact with other enzymes and signaling pathways, which may complicate the interpretation of experimental results. Moreover, its solubility and stability properties may limit its use in certain experimental settings.

Direcciones Futuras

N-(2-butoxyphenyl)-3-methyl-2-butenamide acid has a wide range of potential therapeutic applications, and further research is needed to explore its full therapeutic potential. Some of the future directions for research on flufenamic acid include:

1. Investigating its potential as a therapeutic agent for cancer, inflammatory disorders, and cardiovascular diseases.

2. Exploring its effects on ion channels and other signaling pathways, and their potential therapeutic implications.

3. Developing new analogs of flufenamic acid with improved pharmacological properties and selectivity.

4. Investigating its potential as a tool compound for studying the role of prostaglandins and other lipid mediators in various physiological and pathological processes.

In conclusion, N-(2-butoxyphenyl)-3-methyl-2-butenamide acid is a potent inhibitor of cyclooxygenase enzymes that has been extensively studied for its potential therapeutic applications in various diseases. It has a wide range of pharmacological effects and has been used as a tool compound in scientific research. Further research is needed to explore its full therapeutic potential and to develop new analogs with improved pharmacological properties.

Métodos De Síntesis

N-(2-butoxyphenyl)-3-methyl-2-butenamide acid can be synthesized by the reaction of 2-butoxyaniline with ethyl acetoacetate in the presence of sodium ethoxide, followed by the reaction of the resulting product with thionyl chloride and then with potassium carbonate. The final product is obtained by the reaction of the intermediate with 3-methyl-2-butenal.

Aplicaciones Científicas De Investigación

N-(2-butoxyphenyl)-3-methyl-2-butenamide acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and cardiovascular diseases. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, flufenamic acid has been found to be effective in reducing inflammation and pain in various animal models of inflammatory disorders, such as arthritis and colitis. Moreover, it has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function in animal models of ischemic heart disease.

Propiedades

Nombre del producto |

N-(2-butoxyphenyl)-3-methyl-2-butenamide |

|---|---|

Fórmula molecular |

C15H21NO2 |

Peso molecular |

247.33 g/mol |

Nombre IUPAC |

N-(2-butoxyphenyl)-3-methylbut-2-enamide |

InChI |

InChI=1S/C15H21NO2/c1-4-5-10-18-14-9-7-6-8-13(14)16-15(17)11-12(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,16,17) |

Clave InChI |

MJWGRHPCAHJZBS-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=CC=C1NC(=O)C=C(C)C |

SMILES canónico |

CCCCOC1=CC=CC=C1NC(=O)C=C(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5E)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B254856.png)

![2-[5-(4-Ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]succinic acid](/img/structure/B254864.png)

![4-methylsulfanyl-2-[(5Z)-4-oxo-5-(pyridin-1-ium-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B254865.png)

![2-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B254866.png)

![2-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B254867.png)

![2-[(5Z)-4-oxo-5-(pyridinium-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B254868.png)

![6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B254871.png)

![3-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B254872.png)

![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-{4-nitrophenyl}-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254877.png)

![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B254884.png)